molecular formula C26H20NO3P B13815399 Acetophenone, 4'-nitro-2-(triphenylphosphoranylidene)- CAS No. 1439-43-6

Acetophenone, 4'-nitro-2-(triphenylphosphoranylidene)-

Cat. No.: B13815399
CAS No.: 1439-43-6
M. Wt: 425.4 g/mol
InChI Key: DFJBEZQYRSJOSI-UHFFFAOYSA-N
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Description

Acetophenone, 4’-nitro-2-(triphenylphosphoranylidene)-: is a complex organic compound that features a nitro group and a triphenylphosphoranylidene moiety attached to an acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with acetophenone and triphenylphosphine.

    Reaction Conditions: The reaction involves the formation of a ylide intermediate, which is then reacted with a nitro-substituted benzaldehyde under controlled conditions.

    Catalysts and Solvents: Common catalysts include palladium or platinum complexes, and solvents such as dichloromethane or toluene are often used.

    Temperature and Time: The reaction is usually carried out at room temperature or slightly elevated temperatures, with reaction times ranging from a few hours to overnight.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which are useful intermediates in further chemical synthesis.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products:

    Oxidation: Nitrosoacetophenone derivatives.

    Reduction: Aminoacetophenone derivatives.

    Substitution: Halogenated acetophenone derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Material Science: It is used in the development of advanced materials with specific electronic or optical properties.

    Agrochemicals: The compound finds applications in the synthesis of pesticides and herbicides.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, the nitro group can participate in redox reactions, altering the electronic properties of the molecule and enabling it to interact with various enzymes and receptors. The triphenylphosphoranylidene moiety can stabilize reactive intermediates, facilitating complex organic transformations.

Comparison with Similar Compounds

    4’-Nitroacetophenone: Lacks the triphenylphosphoranylidene group, making it less versatile in certain reactions.

    2-(Triphenylphosphoranylidene)acetophenone: Does not have the nitro group, affecting its reactivity and applications.

    4’-Aminoacetophenone: The amino group provides different reactivity compared to the nitro group.

Uniqueness:

    Structural Complexity: The presence of both nitro and triphenylphosphoranylidene groups provides unique reactivity and stability.

    Versatility: It can participate in a wide range of chemical reactions, making it valuable in synthetic chemistry.

Properties

IUPAC Name

1-(4-nitrophenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20NO3P/c28-26(21-16-18-22(19-17-21)27(29)30)20-31(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJBEZQYRSJOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20NO3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162573
Record name Acetophenone, 4'-nitro-2-(triphenylphosphoranylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439-43-6
Record name 1-(4-Nitrophenyl)-2-(triphenylphosphoranylidene)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetophenone, 4'-nitro-2-(triphenylphosphoranylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001439436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC291933
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291933
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetophenone, 4'-nitro-2-(triphenylphosphoranylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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